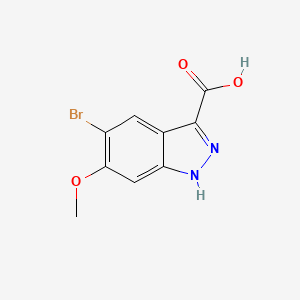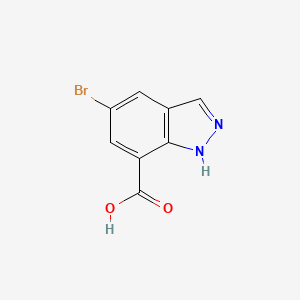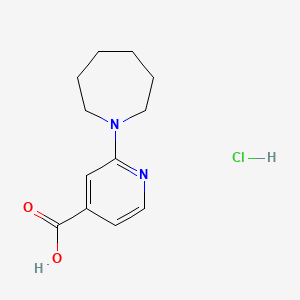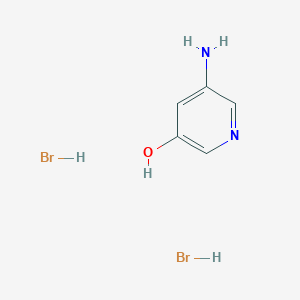
7-Chloro-1,2,3,4-tétrahydronaphtalène-2-amine
Vue d'ensemble
Description
“7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine” is a chemical compound with the molecular weight of 181.66 . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), which is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClN/c11-8-5-4-7-2-1-3-10 (12)9 (7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature and should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Mécanisme D'action
Target of Action
It’s structurally similar to 2-aminotetralin, which has been shown to interact with serotonin and norepinephrine transporters .
Mode of Action
7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine likely interacts with its targets in a similar manner to 2-Aminotetralin. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .
Biochemical Pathways
Given its potential interaction with serotonin and norepinephrine transporters, it may influence pathways related to mood regulation, pain perception, and the body’s response to stress .
Result of Action
If it acts similarly to 2-aminotetralin, it may result in increased levels of serotonin and norepinephrine in the synaptic cleft, potentially leading to enhanced neurotransmission .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine. These factors can include temperature, pH, and the presence of other substances. For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability or activity.
Avantages Et Limitations Des Expériences En Laboratoire
7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. Additionally, it is relatively non-toxic and has a low potential for abuse. However, there are some limitations to using 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine research. One potential direction is to further study its biochemical and physiological effects in animal models. Another potential direction is to study its mechanism of action in more detail. Additionally, 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine could be used in the development of new drugs and other compounds. Finally, 7-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine could be used in the study of the biochemical mechanisms of action of various drugs.
Applications De Recherche Scientifique
Synthèse de ligands chiraux
Ce composé a été utilisé dans la préparation de nouveaux ligands chiraux de type phosphine-aminophosphine .
Inhibition de la recapture de la sérotonine et de la norépinéphrine
Il a montré un potentiel en tant qu'analogue rigide de la phénylisobutylamine, inhibant la recapture de la sérotonine et de la norépinéphrine .
Activité antimicrobienne
De nouveaux dérivés ont été synthétisés pour leurs propriétés antimicrobiennes .
Activité antitumorale
Des dérivés ont été évalués pour leur activité antitumorale contre des lignées cellulaires cancéreuses .
Activité anti-inflammatoire
De nouveaux tétrazoles N-substitués ont été synthétisés avec des propriétés anti-inflammatoires .
Applications biologiques et cliniques
Les dérivés de l'indole, qui comprennent des composés comme la 7-Chloro-1,2,3,4-tétrahydronaphtalène-2-amine, présentent un intérêt en raison de leurs diverses applications biologiques et cliniques .
Safety and Hazards
Propriétés
IUPAC Name |
7-chloro-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTHAPVEIKCPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)











